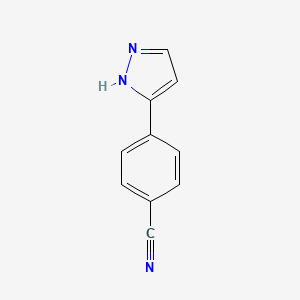4-(1H-pyrazol-3-yl)benzonitrile
CAS No.: 474706-35-9
Cat. No.: VC1997007
Molecular Formula: C10H7N3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 474706-35-9 |
|---|---|
| Molecular Formula | C10H7N3 |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 4-(1H-pyrazol-5-yl)benzonitrile |
| Standard InChI | InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,(H,12,13) |
| Standard InChI Key | KBVIWLGAVURNLR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)C2=CC=NN2 |
| Canonical SMILES | C1=CC(=CC=C1C#N)C2=CC=NN2 |
Introduction
Chemical Structure and Properties
4-(1H-pyrazol-3-yl)benzonitrile is an organic compound consisting of a benzonitrile moiety connected to a pyrazole ring at the 3-position. The compound presents interesting structural features that contribute to its chemical reactivity and biological properties.
Structural Characteristics
The molecular structure of 4-(1H-pyrazol-3-yl)benzonitrile is characterized by:
-
A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)
-
A benzonitrile group attached at the 3-position of the pyrazole ring
-
A nitrile (-C≡N) functional group at the para position of the benzene ring
Physical and Chemical Properties
The compound exhibits distinct physical and chemical properties that are summarized in Table 1:
Table 1: Physical and Chemical Properties of 4-(1H-Pyrazol-3-yl)Benzonitrile
The nitrogen atoms in the pyrazole ring contribute to hydrogen bonding capabilities, while the nitrile group serves as a potential hydrogen bond acceptor. These structural features influence the compound's solubility, reactivity, and binding affinity to biological targets .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-(1H-pyrazol-3-yl)benzonitrile and its derivatives. These methods generally involve coupling reactions or cyclization processes.
Cross-Coupling Approach
While the search results don't specifically detail the synthesis of 4-(1H-pyrazol-3-yl)benzonitrile, the synthetic approach for the related compound 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile provides valuable insights. This method involves a Suzuki coupling reaction between pyrazole derivatives and halogenated benzonitriles:
-
Reaction of 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-pyrazole with 4-bromo-2-chlorobenzonitrile
-
The reaction is conducted at elevated temperatures in the presence of Pd(OAc)₂, triphenylphosphine, and a base in an acetonitrile-water solvent
-
Subsequent deprotection using acid catalysis to remove the tetrahydropyranyl (THP) protecting group
A similar approach could be adapted for the synthesis of 4-(1H-pyrazol-3-yl)benzonitrile by using 4-bromobenzonitrile instead of 4-bromo-2-chlorobenzonitrile.
Sonication Method
Another potential synthetic route involves the cyclization of appropriate cyanide precursors with hydrazine hydrate using sonication methods. This approach offers advantages such as shorter reaction times, improved yields, and milder reaction conditions compared to conventional methods .
Biological Activities and Applications
4-(1H-pyrazol-3-yl)benzonitrile and its derivatives have demonstrated diverse biological activities, making them valuable scaffolds for drug discovery.
Androgen Receptor Modulation
Derivatives of 4-(1H-pyrazol-3-yl)benzonitrile have shown significant potential as androgen receptor (AR) antagonists. The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold, a structural analog, has been identified as a core structure for developing AR antagonists with potential applications in prostate cancer treatment. These compounds exhibit:
-
Potent AR antagonistic activities with IC₅₀ values as low as 69 nM
-
Efficacy against antiandrogen resistance
Antimicrobial Activity
Pyrazole derivatives containing the benzonitrile moiety have demonstrated antimicrobial properties against various pathogens:
Table 2: Antimicrobial Activities of Related Pyrazole-Benzonitrile Derivatives
The presence of the nitrile group on these compounds appears to enhance their antimicrobial efficacy, particularly against fungal pathogens such as Aspergillus niger .
Enzyme Inhibition
Research suggests that compounds containing the 4-(1H-pyrazol-3-yl)benzonitrile scaffold can function as enzyme inhibitors. Related pyrazole derivatives have shown:
-
Inhibition of tubulin polymerization, which is crucial in cancer cell proliferation
-
Potential as inhibitors of specific kinases involved in various biological pathways
Structure-Activity Relationships
Investigation of the structure-activity relationships (SAR) of 4-(1H-pyrazol-3-yl)benzonitrile derivatives has revealed key insights into their biological efficacy.
Importance of the Nitrile Group
The nitrile group at the para position of the benzene ring plays a crucial role in the biological activity of these compounds:
Position of Pyrazole Attachment
The position of attachment between the pyrazole and benzonitrile moieties significantly influences the biological activity:
-
3-position attachment (as in 4-(1H-pyrazol-3-yl)benzonitrile) may offer different binding orientations compared to 1-position attachment (as in 4-(1H-pyrazol-1-yl)benzonitrile)
-
Different isomers exhibit varying degrees of biological activity against specific targets
Comparative Analysis with Related Compounds
Understanding the relationship between 4-(1H-pyrazol-3-yl)benzonitrile and its structural analogs provides valuable insights into its potential applications.
Table 3: Comparison of 4-(1H-pyrazol-3-yl)benzonitrile with Related Compounds
The structural modifications of these related compounds alter their physicochemical properties and biological activities, providing valuable information for the design of new therapeutic agents .
Research Applications and Future Perspectives
4-(1H-pyrazol-3-yl)benzonitrile serves as an important building block in medicinal chemistry and drug discovery.
Current Research Applications
Current research involving 4-(1H-pyrazol-3-yl)benzonitrile and its derivatives focuses on:
-
Development of novel androgen receptor antagonists for prostate cancer treatment
-
Exploration of antimicrobial agents to address antibiotic resistance
-
Investigation of enzyme inhibitors targeting specific biological pathways
Future Research Directions
Future research directions for 4-(1H-pyrazol-3-yl)benzonitrile may include:
-
Optimization of synthetic routes to improve yields and sustainability
-
Development of more selective and potent derivatives for specific therapeutic targets
-
Exploration of combination therapies leveraging the unique properties of these compounds
-
Investigation of novel biological activities and potential applications in other disease areas
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume